molecular formula C21H20F2N2O3S B2912172 N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide CAS No. 1105230-84-9

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide

Cat. No.: B2912172
CAS No.: 1105230-84-9
M. Wt: 418.46
InChI Key: CTFZPPFCUCTHHR-UHFFFAOYSA-N
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Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. The benzothiazole scaffold is recognized as a privileged structure in drug discovery due to its diverse biological activities . This specific compound features a 4-ethoxy-benzothiazole core, a motif present in various biologically active molecules, and is further functionalized with a 2,4-difluorobenzamide group linked via a tetrahydrofuran-derived methyl spacer. Its structural complexity makes it a valuable candidate for exploring new chemical space in organic and medicinal chemistry. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, particularly in the development of kinase inhibitors, as suggested by patents on related aryl nitrogen-containing bicyclic compounds . Furthermore, benzothiazole analogs have demonstrated potent activity as negative allosteric modulators of ion channels, such as the Zinc-Activated Channel (ZAC), providing a potential mechanism for neurological research . The incorporation of the difluorobenzamide group may enhance metabolic stability and binding affinity in target interactions. This product is intended for research purposes in laboratory settings only, including in vitro assays, chemical synthesis, and structural-activity relationship (SAR) studies. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O3S/c1-2-27-17-6-3-7-18-19(17)24-21(29-18)25(12-14-5-4-10-28-14)20(26)15-9-8-13(22)11-16(15)23/h3,6-9,11,14H,2,4-5,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFZPPFCUCTHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide typically involves multiple steps. One common method includes the condensation of 4-ethoxybenzo[d]thiazole with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The intermediate product is then reacted with tetrahydrofuran-2-ylmethylamine to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial activity . In cancer cells, it may interfere with signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Examples :

  • N-(1,3-benzothiazol-2-yl)benzamide [2-BTBA]
  • N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA]

Key Differences :

  • Substituents : Lack the ethoxy, difluoro, and oxolan-2-ylmethyl groups present in the target compound.
  • Synthesis: Synthesized via benzoylation of 2-aminobenzothiazole with substituted benzoyl chlorides .
  • Crystallography : Single-crystal X-ray diffraction (XRD) reveals distinct lattice parameters (e.g., 2-BTBA: $a = 5.9479(5)$ Å, $b = 16.8568(12)$ Å; 2-BTFBA: $a = 5.2216(2)$ Å, $b = 20.2593(9)$ Å), indicating structural rigidity differences compared to the target compound’s likely more flexible oxolan group .

Table 1 : Comparison of Benzothiazole Derivatives

Compound Substituents on Benzothiazole Benzamide Modifications Crystallographic Volume (ų) Key Applications
Target Compound 4-ethoxy 2,4-difluoro; oxolan-2-ylmethyl Not reported Potential NLO materials
2-BTBA None None 1169.13(16) NLO materials
2-BTFBA None 2-fluoro 1195.61(9) NLO materials

Ethoxy-Substituted Benzothiazole Analogs

Example : N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide (CAS 723757-79-7)

Key Differences :

  • Substituent Position : Ethoxy group at position 6 (vs. position 4 in the target compound).
  • Benzamide Modifications : 4-Trifluoromethyl substituent (electron-withdrawing) vs. 2,4-difluoro (electron-withdrawing but less bulky).
  • Physicochemical Properties : Molecular weight 366.36 g/mol; trifluoromethyl may enhance metabolic stability compared to difluoro groups .

Fluorinated Benzamide Derivatives

Example : 2,4-difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide (CAS 946223-33-2)

Key Differences :

  • Core Structure : Imidazo[2,1-b]thiazole instead of benzothiazole, introducing additional nitrogen atoms.
  • Substituents : Difluorobenzamide retained but lacks ethoxy and oxolan groups.
  • Molecular Weight : 371.4 g/mol, slightly lower than the target compound’s estimated mass (~430–450 g/mol) .

Oxolan-Modified Analogs

Example : N-{[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide

Key Differences :

  • Oxolan Integration : Oxolan is fused with a thiazole ring, unlike the target compound’s oxolan-2-ylmethyl group.

Biological Activity

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, particularly in the context of cancer and antimicrobial applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes:

  • Benzothiazole moiety : Known for diverse biological activities.
  • Difluorobenzene : Enhances lipophilicity and biological interactions.
  • Oxolane ring : Contributes to the compound’s spatial configuration.

Synthesis Overview

The synthesis typically involves several key steps:

  • Reagents : The synthesis starts with 4-ethoxy-1,3-benzothiazole and difluorobenzoyl chloride.
  • Reaction Conditions : Conducted in an organic solvent (e.g., dichloromethane) under reflux conditions with a base like triethylamine.
  • Purification : Final products are purified using column chromatography or recrystallization.

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Cell Proliferation Inhibition : Compounds with similar structures have shown high potential to inhibit the proliferation of cancer cells in vitro. In particular, studies have reported IC50 values indicating effective inhibition against various cancer cell lines .
CompoundCell LineIC50 (μM)
Compound 5HCC8276.26 ± 0.33
Compound 6NCI-H3586.48 ± 0.11

Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives has been evaluated using standard methods such as broth microdilution testing:

  • Pathogens Tested : Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus.

Results from these studies suggest that compounds similar to this compound demonstrate promising antibacterial activity.

The proposed mechanism of action for this compound involves:

  • Target Interaction : Binding to specific molecular targets such as enzymes or receptors involved in cancer progression or microbial resistance.
  • Pathway Modulation : Modulating pathways related to cell proliferation or apoptosis in cancer cells .

Case Studies

A notable case study involved the evaluation of a series of benzothiazole derivatives for dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain and inflammation pathways. The findings highlighted the potential of these compounds in developing new therapeutic agents for managing pain without significant side effects .

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